Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. The compound is recognized under multiple systematic and common names that reflect different aspects of its chemical structure and functionality.
| Nomenclature Type | Name |
|---|---|
| Primary Systematic Name | This compound |
| Alternative Systematic Name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate |
| International Union of Pure and Applied Chemistry Name | 2-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)ethyl methacrylate |
| Chemical Abstracts Service Index Name | 2-Propenoic acid, 2-methyl-, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester |
The compound is also known by several common names and trade designations that emphasize its functional characteristics. The designation "2-Boc-amino ethyl methacrylate" is frequently used in synthetic chemistry literature, where "Boc" refers to the tert-butoxycarbonyl protecting group. Additional synonyms include "tert-butoxycarbonyl protected aminoethyl methacrylate" and "2-Methyl-2-propenoic acid 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester".
The Chemical Abstracts Service has assigned the registry number 89743-52-2 to this compound, providing a unique identifier that ensures unambiguous identification across chemical databases and literature. The European Community number 806-185-1 serves a similar identification purpose within European chemical regulations.
Molecular Formula and Weight
The molecular formula of this compound is C₁₁H₁₉NO₄, indicating a composition of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the compound's structure, which incorporates a methacrylate backbone with an ethyl linker connecting to a tert-butoxycarbonyl-protected amino group.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Monoisotopic Mass | 229.131408 Da | |
| Average Mass | 229.276 Da |
The molecular weight of 229.27 grams per mole places this compound in the category of relatively low molecular weight monomers suitable for polymerization processes. The distribution of atoms within the molecule creates distinct functional domains: the methacrylate portion (C₄H₅O₂) provides polymerizable functionality, the ethyl linker (C₂H₄) offers structural flexibility, and the tert-butoxycarbonyl-protected amino group (C₅H₁₀NO₂) contributes to the compound's protective and functional characteristics.
The molecular composition enables specific interactions and reactivity patterns that are crucial for the compound's applications in polymer synthesis. The presence of four oxygen atoms distributed between the methacrylate ester, the carbamate carbonyl, and the tert-butyl ester functionality creates multiple sites for hydrogen bonding and coordination interactions.
Stereochemical Configuration and Isomerism
This compound exhibits limited stereochemical complexity due to its molecular structure. The compound does not contain any chiral centers, eliminating the possibility of optical isomerism. The molecular architecture is characterized by sp² hybridization at the methacrylate vinyl carbon, which restricts rotation and defines the planar geometry of the polymerizable double bond.
The tert-butoxycarbonyl protecting group adopts a specific three-dimensional arrangement that influences the compound's overall molecular conformation. The bulky tert-butyl group creates steric hindrance that affects both the compound's reactivity and its packing arrangements in solid state. This steric environment plays a crucial role in the stability of the protecting group and its subsequent deprotection kinetics.
Conformational isomerism represents the primary form of structural variation in this compound. The ethyl linker between the methacrylate and carbamate functionalities can adopt different rotational conformations around the carbon-carbon and carbon-nitrogen bonds. These conformational changes influence the spatial relationship between the polymerizable vinyl group and the protected amino functionality, potentially affecting polymerization behavior and subsequent polymer properties.
The carbamate linkage within the tert-butoxycarbonyl protecting group exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation contributes to the compound's structural rigidity and influences its spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where distinct signals are observed for different conformational environments.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound provides detailed structural confirmation and enables monitoring of synthetic transformations and polymerization processes. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and purity assessment.
Nuclear Magnetic Resonance Spectroscopy Analysis
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signal patterns that confirm the compound's structure. The vinyl protons of the methacrylate group appear as distinct signals at 6.12 parts per million (singlet, 1H) and 5.58 parts per million (singlet, 1H), corresponding to the terminal methylene protons of the polymerizable double bond. The methyl group attached to the methacrylate vinyl carbon generates a singlet at 1.94 parts per million (3H).
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Vinyl CH₂= | 6.12, 5.58 | Singlets | 1H each |
| Methacrylate CH₃ | 1.94 | Singlet | 3H |
| Ester OCH₂ | 4.20-4.25 | Triplet | 2H |
| Amino CH₂ | 3.43 | Doublet | 2H |
| tert-Butyl CH₃ | 1.44 | Singlet | 9H |
| Carbamate NH | 4.77 | Broad singlet | 1H |
The tert-butoxycarbonyl protecting group contributes a characteristic singlet at 1.44 parts per million representing the nine equivalent methyl protons of the tert-butyl group. The carbamate nitrogen-hydrogen proton appears as a broad singlet at 4.77 parts per million, with broadening attributed to quadrupolar relaxation and chemical exchange processes.
Fourier Transform Infrared Spectroscopy Characteristics
Fourier transform infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The compound exhibits distinct absorption bands that correspond to specific molecular vibrations within its functional groups.
The carbonyl stretching vibrations appear in two distinct regions reflecting the different chemical environments of the carbonyl groups. The methacrylate ester carbonyl typically absorbs around 1730 wavenumbers⁻¹, while the carbamate carbonyl of the protecting group appears at slightly lower frequency due to resonance effects. The vinyl carbon-hydrogen stretching vibrations of the methacrylate group contribute to absorptions in the 3000-3100 wavenumbers⁻¹ region.
The tert-butyl group generates characteristic carbon-hydrogen stretching and bending vibrations that appear as multiple bands in the aliphatic carbon-hydrogen region. The carbamate nitrogen-hydrogen stretching vibration appears around 3300-3500 wavenumbers⁻¹, often observed as a relatively sharp band due to the reduced hydrogen bonding capability of the protected amino group.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 229, corresponding to the compound's molecular weight. Fragmentation typically occurs through loss of the tert-butyl group (mass 57) and subsequent breakdown of the protecting group, generating characteristic fragment ions that confirm the structural assignment.
The base peak in electron impact mass spectrometry often corresponds to the methacrylate portion of the molecule, reflecting the stability of the polymerizable functionality under ionization conditions. Additional fragment ions arise from cleavage of the ethyl linker and rearrangement processes involving the carbamate functionality.
Crystallographic Data and Molecular Packing
Crystallographic characterization of this compound provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. The compound crystallizes as a white solid with a melting point range of 78-84 degrees Celsius, indicating a relatively ordered crystalline structure.
The crystalline form exhibits molecular packing dominated by van der Waals interactions between the hydrocarbon portions of adjacent molecules. The bulky tert-butyl groups create significant steric requirements that influence the overall packing efficiency and crystal density. Intermolecular hydrogen bonding interactions between carbamate nitrogen-hydrogen donors and carbonyl oxygen acceptors contribute to crystal stability and determine the preferred molecular orientations within the crystal lattice.
The molecular conformation in the solid state reflects a balance between intramolecular steric interactions and intermolecular packing forces. The methacrylate vinyl group adopts a planar configuration that facilitates π-π stacking interactions between aromatic-like vinyl systems of adjacent molecules. The ethyl linker adopts an extended conformation that maximizes the separation between the bulky tert-butoxycarbonyl group and the methacrylate functionality.
Crystal structure analysis reveals that the tert-butoxycarbonyl protecting group occupies specific crystallographic sites that minimize steric clashes with neighboring molecules. The three methyl groups of the tert-butyl moiety adopt staggered conformations relative to the carbamate carbon, optimizing the balance between steric repulsion and crystal packing efficiency.
Properties
CAS No. |
89743-52-2 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |
InChI Key |
HZWCSJMONGVKJV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Formation
Methacryloyl chloride reacts with the Boc-protected alcohol in dichloromethane (DCM) or ethyl acetate, using TEA to scavenge HCl:
$$
\text{Methacrylic acid} + \text{SOCl}_2 \rightarrow \text{Methacryloyl chloride} \xrightarrow{\text{2-(Boc-amino)ethanol}} \text{Product}
$$
Advantages: High reactivity, short reaction times (2–4 h).
Drawbacks: Requires handling corrosive reagents; risk of methacrylate homopolymerization.
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP facilitates esterification under inert atmospheres:
$$
\text{Methacrylic acid} + \text{DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{Alcohol}} \text{Product}
$$
Typical Conditions: 0°C to room temperature, 12–24 h, yields 70–90%.
Yamaguchi Esterification
For sterically hindered alcohols, Yamaguchi’s reagent (2,4,6-trichlorobenzoyl chloride) generates mixed anhydrides, enabling efficient coupling:
$$
\text{Methacrylic acid} + \text{Yamaguchi reagent} \xrightarrow{\text{Et}_3\text{N}} \text{Anhydride} \xrightarrow{\text{Alcohol}} \text{Product}
$$
Yields: >80% with minimal racemization.
Stepwise Preparation of this compound
Boc Protection of 2-Aminoethanol
Procedure:
- Dissolve 2-aminoethanol (10 mmol) in THF (50 mL).
- Add Boc anhydride (12 mmol) and TEA (15 mmol) at 0°C.
- Stir for 6 h at 25°C, then concentrate under vacuum.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Esterification with Methacrylic Acid
Method A (Acyl Chloride):
- Generate methacryloyl chloride by reacting methacrylic acid (10 mmol) with thionyl chloride (15 mmol) in DCM.
- Add dropwise to 2-(Boc-amino)ethanol (10 mmol) and TEA (15 mmol) in DCM at 0°C.
- Stir for 3 h, wash with NaHCO₃, dry, and concentrate.
Method B (EDC/DMAP):
- Combine methacrylic acid (10 mmol), EDC (12 mmol), and DMAP (0.5 mmol) in DCM.
- Add 2-(Boc-amino)ethanol (10 mmol) and stir for 24 h.
- Extract with HCl (1 M), dry, and purify by column chromatography.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DCM | 8.93 | 82 | <5% |
| THF | 7.52 | 76 | 8% |
| Ethyl Acetate | 6.02 | 80 | 6% |
Polar aprotic solvents like DCM minimize Boc group cleavage.
Temperature Control
Reactions below 30°C prevent methacrylate polymerization. Inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT, 100–200 ppm) enhance stability.
Analytical Characterization and Quality Control
- NMR Spectroscopy:
- IR Spectroscopy: 1715 cm⁻¹ (ester C=O), 1690 cm⁻¹ (Boc C=O).
- HPLC Purity: >98% using C18 column (acetonitrile/water 70:30).
Comparative Analysis of Alternative Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride | 82 | 98 | Moderate |
| EDC/DMAP | 78 | 97 | High |
| Yamaguchi | 85 | 99 | Low |
The EDC/DMAP method balances yield and scalability, while Yamaguchi offers superior purity for lab-scale synthesis.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., EDC over Yamaguchi reagent) and solvent recovery systems. Continuous flow reactors mitigate exothermic risks during methacryloyl chloride formation.
Chemical Reactions Analysis
Polymerization Reactions
The methacrylate group undergoes free radical polymerization, forming cross-linked polymers used in biomedical and material science applications. Studies on structurally similar methacrylated compounds demonstrate:
-
Radical initiation : Polymerization is typically initiated by thermal or photochemical activation of initiators like ammonium persulfate or 2,2'-azobisisobutyronitrile (AIBN) .
-
Cross-linking density : The BOC group remains inert during polymerization, allowing the formation of stable networks. Post-polymerization modification can occur via BOC deprotection .
Applications in Hydrogels :
This compound has been incorporated into covalently cross-linked hydrogels for controlled drug delivery. Hydrolysis of ester linkages in such networks governs degradation rates, as observed in methacrylated chitosan and hyaluronic acid systems .
Hydrolytic Degradation
The ester bond in methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester undergoes hydrolysis under alkaline conditions. Kinetic studies on analogous methacrylate esters reveal:
| Ester Type | Hydrolysis Rate Constant (s⁻¹) | Time for Complete Hydrolysis | Conditions |
|---|---|---|---|
| GlyMA-ester (model) | 3 × 10⁻⁶ | ~10 days | pH 11.0, 37°C |
| MA-ester (model) | 4 × 10⁻⁷ | ~30 days | pH 11.0, 37°C |
Data derived from hydrolysis experiments on methacrylated polysaccharides .
-
Mechanism : Hydrolysis follows first-order kinetics, with nucleophilic attack by hydroxide ions at the ester carbonyl group .
-
BOC Stability : The BOC group remains intact under basic conditions, enabling selective hydrolysis of the methacrylate ester without affecting the carbamate functionality .
Deprotection of the BOC Group
While not directly studied for this compound, the BOC group is known to cleave under acidic conditions (e.g., trifluoroacetic acid), yielding a primary amine. This reaction is critical for post-polymerization functionalization but requires validation through targeted experiments.
Comparative Reactivity
The compound’s reactivity differs from structurally related methacrylates:
Scientific Research Applications
Polymer Synthesis
One of the primary applications of MBEE is in the synthesis of functional polymers. The methacrylate group allows for participation in radical polymerization processes, enabling the creation of polymers with specific functionalities. These polymers can incorporate pendant amine groups, which are valuable for applications in:
- Coatings and Films : By incorporating MBEE into coatings, researchers can create surfaces with tailored properties such as adhesion, hydrophilicity, or biocompatibility.
- Drug Delivery Systems : MBEE-based polymers can be used to develop drug delivery systems that improve targeting and release profiles of therapeutic agents. For instance, polymers synthesized from MBEE have been investigated for their ability to encapsulate anticancer drugs, enhancing their efficacy while minimizing side effects .
Organic Synthesis
MBEE serves as an important intermediate in organic synthesis due to its protective Boc group. This functionality allows chemists to selectively protect amine groups during complex synthetic pathways. The Boc group can be cleaved under specific conditions to regenerate free amines, facilitating the synthesis of complex organic molecules .
Functional Polymers for Drug Delivery
A study demonstrated the use of MBEE-derived polymers in creating star-like polymeric micelles modified with aptamers for targeted drug delivery. These micelles encapsulated camptothecin (CPT), showing high entrapment efficiency (65%) and improved tumor targeting capabilities compared to conventional drug delivery systems .
| Parameter | Value |
|---|---|
| Drug Encapsulation Efficiency | 65% |
| Release Profile | 50% CPT released in 72 hours at acidic pH |
| Cell Line Tested | MC (cancer cells) |
Coatings with Enhanced Properties
Research has shown that incorporating MBEE into polymer coatings significantly enhances their mechanical properties and chemical resistance. These coatings are particularly useful in biomedical applications where biocompatibility is critical .
Mechanism of Action
The mechanism of action of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester primarily involves its ability to undergo polymerization and functional group transformations. The methacrylate group can form polymers through free radical polymerization, while the BOC-protected amino group can be deprotected to yield a reactive amine. This amine can then participate in further chemical reactions, such as conjugation with biomolecules or other functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Methacrylates
Functional Group Variations in Ethyl Methacrylate Derivatives
The following table highlights key structural and functional differences between the target compound and analogous esters:
Key Research Findings and Comparative Analysis
Reactivity and Polymerization Behavior
- Boc-Protected Amine (Target Compound) : The Boc group prevents unwanted side reactions (e.g., nucleophilic attack) during free-radical polymerization, enabling controlled synthesis of linear polymers. Post-polymerization deprotection with acids (e.g., TFA) yields primary amines for further functionalization .
- Unprotected Amine (2-(Dimethylamino)ethyl methacrylate): The free tertiary amine participates in chain-transfer reactions, leading to branched or crosslinked polymers. This limits control over molecular weight but enhances cationic character for applications like DNA binding .
- Ether-Modified Esters (Methoxy/Ethoxy) : These esters exhibit standard methacrylate reactivity, forming homopolymers with flexible backbones. Their ether groups improve solubility in aqueous-alcoholic mixtures, favoring use in coatings .
Thermal and Solubility Properties
- Boc-Protected Ester : Hydrophobic Boc group increases solubility in organic solvents (e.g., THF, DCM) but reduces water compatibility. Thermal decomposition occurs near 150–200°C, releasing isobutylene and CO₂ .
- AAEM : The acetoacetate group enhances compatibility with polar aprotic solvents (e.g., DMF) but introduces thermal instability above 100°C .
Biological Activity
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester (MBEE) is a significant compound in organic synthesis and polymer chemistry. Its unique structure, featuring a methacrylic acid moiety linked to a tert-butoxycarbonyl (Boc) protected amino group, provides it with versatile applications in various fields, particularly in the development of functional polymers and coatings. This article explores the biological activity of MBEE, focusing on its antimicrobial properties, potential applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 229.276 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran; less soluble in water.
Antimicrobial Properties
Research indicates that polymers derived from MBEE exhibit significant antimicrobial activity. For instance, poly[2-(tert-butylamino)ethyl methacrylate] (PTA), synthesized from MBEE, has shown potent biocidal efficiency against various microbial strains. The incorporation of amine functionalities into polymer structures enhances their interaction with microbial membranes, leading to increased antimicrobial efficacy .
Case Study: Poly[2-(tert-butylamino)ethyl methacrylate]
- Study Overview : A study assessed the antimicrobial effectiveness of PTA against Gram-positive and Gram-negative bacteria.
- Findings :
- PTA demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus.
- The compound exhibited a broader spectrum of activity compared to traditional antibiotics.
Cytotoxicity and Biocompatibility
While MBEE shows promise in antimicrobial applications, its cytotoxic effects on human cells have also been evaluated. A study indicated that the Boc group can influence the biocompatibility of polymers synthesized from MBEE, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.
Applications in Polymer Chemistry
The unique properties of MBEE allow it to be used as a monomer for synthesizing functional polymers with specific functionalities. The Boc group serves as a protective group that can be selectively removed under specific conditions, enabling the creation of well-defined polymer architectures with pendant amine groups. This versatility is crucial for applications in:
- Coatings and films with tailored surface properties.
- Drug delivery systems where controlled release is required.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 2-(tert-Butylamino)ethyl methacrylate | Lacks the tert-butoxycarbonyl group; simpler structure. |
| N-(tert-Butylamino)ethyl methacrylate | Similar reactivity but without the carbamate functionality. |
| tert-Butyl (2-(allyloxy)ethyl)carbamate | Contains an allyloxy group; different reactivity profile. |
| tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | More complex; includes additional ether functionality. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, and what catalytic conditions optimize esterification yield?
- Methodological Answer : The compound is synthesized via esterification between methacrylic acid (or its chloride) and 2-(tert-butoxycarbonylamino)ethanol. Acid catalysts like sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) are typically used to drive the reaction. A Dean-Stark trap or molecular sieves can remove water to shift equilibrium toward ester formation. Reaction conditions involve refluxing in anhydrous solvents (e.g., toluene, THF) for 6–12 hours. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. This method aligns with analogous esterification protocols for tert-butyl-protected amino alcohols .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirms the presence of the methacrylate group (δ 5.6–6.1 ppm for vinyl protons; δ 167–170 ppm for carbonyl carbons) and Boc-protected amine (δ 1.4 ppm for tert-butyl protons).
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1690 cm⁻¹ (Boc carbamate C=O), and ~1150 cm⁻¹ (C-O-C) validate functional groups.
- Mass Spectrometry (ESI-MS or HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assesses purity (>98% by area normalization). These techniques are standard for structurally similar esters .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazards : Skin/eye irritation (H315, H319) and potential allergic reactions (H317) . Esters may react exothermically with strong acids/bases, releasing flammable hydrogen gas .
- Precautions : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid contact with alkali metals or oxidizing agents. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can controlled radical polymerization techniques, such as RAFT, be applied to this compound to synthesize block copolymers with narrow polydispersity?
- Methodological Answer :
- RAFT Polymerization : Use a chain transfer agent (CTA) like cumyl dithiobenzoate (CDB) or trithiocarbonate derivatives. Initiate with AIBN (1 mol%) in anhydrous DMF at 60–70°C. Monitor conversion via 1H-NMR (disappearance of vinyl protons at δ 5.6–6.1 ppm).
- Block Copolymers : Chain-extend the macro-CTA with a second monomer (e.g., styrene, methyl methacrylate) under similar conditions. GPC analysis confirms narrow polydispersity (Đ < 1.2). RAFT’s versatility with methacrylates ensures controlled architecture .
Q. What methodologies enable the selective deprotection of the tert-butoxycarbonyl (Boc) group in polymers derived from this compound, and how does this affect material properties?
- Methodological Answer :
- Deprotection : Treat the polymer with trifluoroacetic acid (TFA, 95% in DCM, 2–4 hours) to cleave the Boc group, yielding primary amines. Neutralize with aqueous NaHCO₃ and dialyze (MWCO 1–3 kDa) to remove residues.
- Impact on Properties : Deprotection increases hydrophilicity, enabling pH-responsive behavior (e.g., solubility shifts at acidic pH). FT-IR loss of Boc C=O (1690 cm⁻¹) and 1H-NMR disappearance of tert-butyl protons confirm success. Post-functionalization (e.g., PEGylation) enhances biocompatibility for drug delivery .
Q. In drug delivery system design, how can the amphiphilic nature of copolymers incorporating this compound be exploited for controlled release?
- Methodological Answer :
- Amphiphilic Copolymers : Synthesize block copolymers with hydrophobic segments (e.g., poly(methyl methacrylate)) and hydrophilic Boc-deprotected segments. Self-assemble into micelles (10–200 nm by DLS) in aqueous media.
- Drug Loading/Release : Encapsulate hydrophobic drugs (e.g., paclitaxel) via solvent evaporation. Sustained release occurs via hydrolysis of ester linkages or pH-triggered micelle disassembly (amine protonation at tumor pH). In vitro assays (e.g., dialysis membrane method) quantify release kinetics. This approach mirrors strategies for tert-butyl methacrylate-based carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
